(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol
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Overview
Description
(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol is an organic compound that features a dichlorophenyl group attached to an imidazole ring, with a methanol group at the 5-position of the imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol typically involves the reaction of 3,5-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) under appropriate conditions.
Major Products
Oxidation: Formation of 2-(3,5-dichlorophenyl)-1H-imidazol-5-carboxaldehyde or 2-(3,5-dichlorophenyl)-1H-imidazol-5-carboxylic acid.
Reduction: Formation of 2-(phenyl)-1H-imidazol-5-yl)methanol.
Substitution: Formation of 2-(3,5-dihydroxyphenyl)-1H-imidazol-5-yl)methanol or 2-(3,5-diaminophenyl)-1H-imidazol-5-yl)methanol.
Scientific Research Applications
(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with similar biological activity.
2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol: Another structural isomer with comparable pharmacokinetic properties.
Uniqueness
(2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol is unique due to its specific substitution pattern on the phenyl ring and the presence of the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Introduction
The compound (2-(3,5-dichlorophenyl)-1H-imidazol-5-yl)methanol belongs to the imidazole family, characterized by its five-membered heterocyclic structure containing nitrogen atoms. Its unique molecular configuration, featuring a dichlorophenyl group and a hydroxymethyl group, contributes significantly to its biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H9Cl2N3O
- Molecular Weight : Approximately 244.1 g/mol
The presence of the dichlorophenyl group at the second position of the imidazole ring enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.
Cytotoxicity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. For example, it has shown efficacy in human acute myeloid leukemia (AML) cell lines, indicating its potential as an anticancer agent. The cytotoxicity was evaluated using the MTT assay, revealing significant reductions in cell viability at certain concentrations .
The mechanism by which This compound exerts its biological effects may involve:
- Inhibition of Protein Kinases : Similar imidazole derivatives have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The binding affinity of this compound to CDK/cyclin complexes suggests it may interfere with cancer cell proliferation .
- Interaction with Ion Channels : Some studies suggest that imidazole derivatives can modulate ion channels, impacting cellular excitability and signaling pathways relevant to pain and inflammation management .
Table 1: Summary of Biological Activities
Comparative Analysis with Related Compounds
A comparative analysis reveals that other imidazole derivatives exhibit varying degrees of biological activity:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
2-(4-Chlorophenyl)-1H-imidazol-5-ylmethanol | Chlorine substitution at para position | Known for strong antifungal properties |
1H-Imidazole-4-carboxaldehyde | Aldehyde functional group | Used primarily in organic synthesis |
2-(2,4-Dichlorophenyl)-1H-imidazol-4-methanol | Dichlorophenyl at different positions | Potentially useful in treating infections |
Properties
CAS No. |
188257-68-3 |
---|---|
Molecular Formula |
C10H8Cl2N2O |
Molecular Weight |
243.09 g/mol |
IUPAC Name |
[2-(3,5-dichlorophenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C10H8Cl2N2O/c11-7-1-6(2-8(12)3-7)10-13-4-9(5-15)14-10/h1-4,15H,5H2,(H,13,14) |
InChI Key |
YXDKULBKNLIKFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC=C(N2)CO |
Origin of Product |
United States |
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